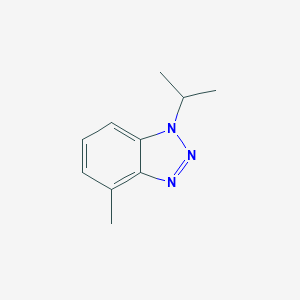

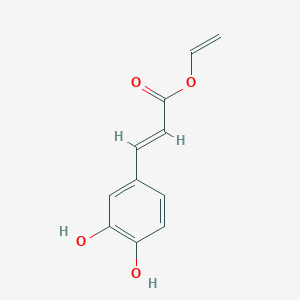

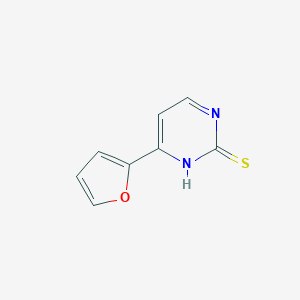

N-甲氧基-N-甲基异恶唑-3-甲酰胺

描述

Synthesis Analysis

The synthesis of N-methoxy-N-methylisoxazole-3-carboxamide and related derivatives involves complex reactions that often require precise conditions to achieve the desired outcomes. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and related compounds from 3-methyl isoxazole-5-carboxylic acid involves one-pot reactions with thionyl chloride and corresponding amines or pyrazoles, highlighting the versatility of isoxazole derivatives in organic synthesis (Martins et al., 2002). Additionally, the domino isoxazole-isoxazole isomerization reported by Serebryannikova et al. (2019) presents a novel approach to synthesizing isoxazole-4-carboxylic acid derivatives, demonstrating the dynamic nature of isoxazole chemistry and its potential for generating structurally diverse compounds.

科学研究应用

镇痛应用

异恶唑衍生物已被证明具有显著的镇痛潜力 . 它们可以用于缓解疼痛,而不会导致意识丧失。

抗炎应用

异恶唑化合物已被发现具有抗炎特性 . 它们可以用于减少各种医疗状况中的炎症。

抗癌应用

异恶唑衍生物一直因其抗癌特性而被研究 . 它们可能抑制癌细胞的生长,并可用于癌症治疗。

抗菌应用

异恶唑化合物已被证明具有抗菌活性 . 它们可以用于抑制微生物的生长或破坏微生物,这对治疗感染很有帮助。

抗病毒应用

异恶唑衍生物已被发现具有抗病毒特性 . 它们可能抑制病毒在宿主生物体内的复制。

抗惊厥应用

异恶唑化合物一直因其抗惊厥特性而被研究 . 它们可以用来预防或减少癫痫发作或其他痉挛的严重程度。

抗抑郁应用

异恶唑衍生物已被证明具有抗抑郁的潜力 . 它们可以用来减轻抑郁症状。

免疫抑制应用

异恶唑化合物已被发现具有免疫抑制特性 . 它们可以用来降低免疫系统的活化或功效,这在治疗自身免疫性疾病或器官移植中可能会有益。

安全和危害

属性

IUPAC Name |

N-methoxy-N-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-4-11-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEWMIAJHISOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NOC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)

![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)